molecular formula C18H13Na3O9PPdS3+ B14075324 [[3,3',3''-(Phosphinidyne-kappaP)tris[benzenesulfonato]](3-)]-Palladate(3-) Sodium

[[3,3',3''-(Phosphinidyne-kappaP)tris[benzenesulfonato]](3-)]-Palladate(3-) Sodium

Cat. No.: B14075324
M. Wt: 675.9 g/mol
InChI Key: OZYIFDKIIQHBJZ-UHFFFAOYSA-L
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Description

[3,3’,3’'-(Phosphinidyne-kappaP)tris[benzenesulfonato]]-Palladate(3-) Sodium is a complex compound containing palladium, sodium, and benzenesulfonate groups. It is known for its catalytic properties and is widely used in various organic synthesis reactions. The compound has the molecular formula C18H12Na3O9PPdS3 and a molecular weight of 674.84 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,3’,3’'-(Phosphinidyne-kappaP)tris[benzenesulfonato]]-Palladate(3-) Sodium typically involves the reaction of palladium salts with tris(benzenesulfonato)phosphine ligands. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions. The general reaction scheme is as follows:

  • Dissolution of palladium chloride (PdCl2) in water or an organic solvent.
  • Addition of tris(benzenesulfonato)phosphine to the solution.
  • Stirring the mixture at a specific temperature (usually around 60-80°C) for several hours.
  • Precipitation of the product by adding a sodium salt, such as sodium chloride or sodium sulfate.
  • Filtration and purification of the product by recrystallization .

Industrial Production Methods

In industrial settings, the production of [3,3’,3’'-(Phosphinidyne-kappaP)tris[benzenesulfonato]]-Palladate(3-) Sodium follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous stirring to ensure uniform mixing. The reaction conditions are optimized to maximize yield and purity. The final product is typically obtained as a powder or crystalline solid, which is then packaged for distribution .

Chemical Reactions Analysis

Types of Reactions

[3,3’,3’'-(Phosphinidyne-kappaP)tris[benzenesulfonato]]-Palladate(3-) Sodium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the major product is a biaryl compound, while in Heck coupling, the product is a substituted alkene .

Scientific Research Applications

[3,3’,3’'-(Phosphinidyne-kappaP)tris[benzenesulfonato]]-Palladate(3-) Sodium has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [3,3’,3’'-(Phosphinidyne-kappaP)tris[benzenesulfonato]]-Palladate(3-) Sodium involves the coordination of the palladium center with the phosphinidyne and benzenesulfonato ligands. This coordination facilitates the activation of substrates and the formation of reactive intermediates. The palladium center acts as a catalyst, promoting various chemical transformations through oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3,3’,3’'-(Phosphinidyne-kappaP)tris[benzenesulfonato]]-Palladate(3-) Sodium is unique due to its specific coordination environment and the presence of multiple benzenesulfonato groups. This unique structure provides enhanced stability and reactivity, making it a versatile catalyst in various chemical reactions .

Properties

Molecular Formula

C18H13Na3O9PPdS3+

Molecular Weight

675.9 g/mol

IUPAC Name

trisodium;3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate;palladium

InChI

InChI=1S/C18H15O9PS3.3Na.Pd/c19-29(20,21)16-7-1-4-13(10-16)28(14-5-2-8-17(11-14)30(22,23)24)15-6-3-9-18(12-15)31(25,26)27;;;;/h1-12H,(H,19,20,21)(H,22,23,24)(H,25,26,27);;;;/q;3*+1;/p-2

InChI Key

OZYIFDKIIQHBJZ-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])[PH+](C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Pd]

Origin of Product

United States

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